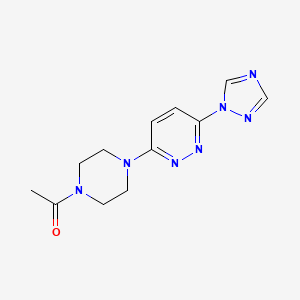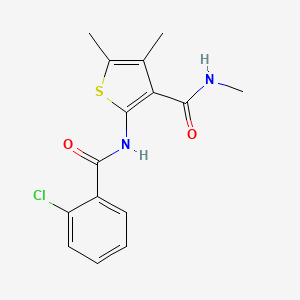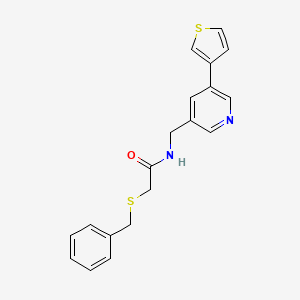![molecular formula C9H21NO2 B2634968 (2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol CAS No. 2361608-67-3](/img/structure/B2634968.png)
(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol” is a complex organic compound. It likely contains functional groups such as hydroxyl (-OH) and amino (-NH2) groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like ®-(-)-2-Butanol are important organic intermediates used in agrochemical, pharmaceutical and dyestuff fields .Molecular Structure Analysis
The compound likely has a chiral center at the 2nd carbon atom, which is indicated by the (2R) configuration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, ®-(-)-2-Butanol, a similar compound, is a flammable, colorless liquid that is soluble in three parts water and completely miscible with organic solvents .Scientific Research Applications
Hydrogen Bonding Dynamics
A study by Czarnecki et al. (2000) utilized two-dimensional near-infrared correlation spectroscopy to examine the hydrogen bonding dynamics in butanols, which are structurally similar to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol. This research provides insights into the temperature-induced changes in hydrogen bonding in these compounds, contributing to the understanding of their dynamic properties (Czarnecki et al., 2000).
Synthesis of Polyketide Spiroketals
Meilert et al. (2004) explored the asymmetric synthesis of C15 polyketide spiroketals, a process that might involve compounds structurally related to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol. This research is significant for the development of new synthetic routes in organic chemistry and may have implications for the production of pharmaceutical compounds (Meilert et al., 2004).
Solvent Effects on Chemical Properties
Research by Bevilaqua et al. (2004) investigated the solvation behavior of compounds in binary solvent mixtures. This study, focusing on hydroxylic solvents like butanols, which are related to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol, offers valuable insights into the interactions between solvents and solutes, which can be critical in both analytical and synthetic chemistry (Bevilaqua et al., 2004).
Solution Enthalpies of Hydroxylic Compounds
A study by Reis et al. (2012) measured the solution enthalpies of hydroxylic compounds including butanols. Understanding the thermodynamics of compounds similar to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol can be crucial for applications in process engineering and formulation chemistry (Reis et al., 2012).
Biotechnological Applications
Gao et al. (2012) reported on the use of Gluconobacter oxydans in converting 1,2-butanediol to (R)-2-hydroxybutyric acid. This biocatalytic process is relevant to the production of valuable chiral compounds, which might include derivatives of (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol, for pharmaceutical and industrial applications (Gao et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-1-[[(2R)-2-hydroxybutyl]-methylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-4-8(11)6-10(3)7-9(12)5-2/h8-9,11-12H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPGTXMVQAVAL-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)CC(CC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN(C)C[C@@H](CC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139026836 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)


![(4-((3-chlorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2634894.png)

![2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid](/img/structure/B2634896.png)



![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2634903.png)


